molecular formula C16H30BN3O2 B13901371 N,N-diethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-amine

N,N-diethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-amine

Cat. No.: B13901371
M. Wt: 307.2 g/mol
InChI Key: HNQPNHFMMAQQNK-UHFFFAOYSA-N
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Description

N,N-diethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-amine is a complex organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-amine typically involves multiple stepsThe reaction conditions often require the use of palladium catalysts and specific ligands to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, hydrogen gas for reduction, and oxidizing agents such as potassium permanganate. The reaction conditions often involve specific temperatures and pressures to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

N,N-diethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-amine involves its interaction with specific molecular targets. The dioxaborolane ring can form reversible covalent bonds with hydroxyl and amino groups, making it useful in enzyme inhibition and receptor binding studies. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
  • N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

N,N-diethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrazole ring and the dioxaborolane moiety makes it particularly versatile in various applications, setting it apart from other similar compounds .

Properties

Molecular Formula

C16H30BN3O2

Molecular Weight

307.2 g/mol

IUPAC Name

N,N-diethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propan-1-amine

InChI

InChI=1S/C16H30BN3O2/c1-7-19(8-2)10-9-11-20-13-14(12-18-20)17-21-15(3,4)16(5,6)22-17/h12-13H,7-11H2,1-6H3

InChI Key

HNQPNHFMMAQQNK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCN(CC)CC

Origin of Product

United States

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